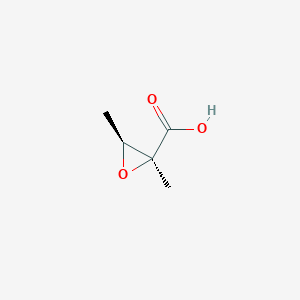
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and two methyl groups attached to the second and third carbon atoms. The compound’s chirality arises from the presence of two stereocenters, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. The use of engineered bacteria containing carbonyl reductase allows for the asymmetric reduction of substrates, leading to the desired chiral product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereochemical studies.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets through its oxirane ring and chiral centers. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The specific pathways and molecular targets depend on the context of its use, such as in biochemical reactions or pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemical properties.
(2S,3S)-Tartaric acid: A dicarboxylic acid with similar chiral centers but different functional groups
Uniqueness
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid is unique due to its oxirane ring and specific stereochemistry, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
171229-14-4 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8-3)4(6)7/h3H,1-2H3,(H,6,7)/t3-,5-/m0/s1 |
InChI Key |
YTQMZWQQWSTMDQ-UCORVYFPSA-N |
Isomeric SMILES |
C[C@H]1[C@@](O1)(C)C(=O)O |
Canonical SMILES |
CC1C(O1)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















